1-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-1H-indole-3-carbonitrile
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Overview
Description
1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Coupling with Indole Derivative: The tetrahydroisoquinoline intermediate is then coupled with an indole derivative under specific conditions to form the desired compound.
Chemical Reactions Analysis
1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The indole and tetrahydroisoquinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential effects on various biological pathways.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Mechanism of Action
The mechanism of action of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context .
Comparison with Similar Compounds
1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE can be compared with other similar compounds, such as:
2-(1-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETIC ACID: This compound shares the tetrahydroisoquinoline moiety but differs in its overall structure and functional groups.
1,3-ISOQUINOLINEDIONE: Another related compound that features the isoquinoline core but with different substituents and functional groups.
The uniqueness of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE lies in its combination of the indole and tetrahydroisoquinoline moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H17N3O |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-3-carbonitrile |
InChI |
InChI=1S/C20H17N3O/c21-11-17-13-23(19-8-4-3-7-18(17)19)14-20(24)22-10-9-15-5-1-2-6-16(15)12-22/h1-8,13H,9-10,12,14H2 |
InChI Key |
JSBZKIYRGTWTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
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